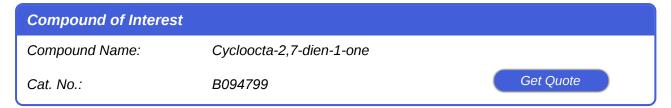


Spectroscopic Profile of Cycloocta-2,7-dien-1one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cycloocta-2,7-dien-1-one** (CAS No: 1073-76-3), a key intermediate in organic synthesis. The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside available Mass Spectrometry (MS) information. Furthermore, it outlines standardized experimental protocols for obtaining such spectra, ensuring reproducibility and accuracy in research and development settings.

Data Presentation

The following tables summarize the key spectroscopic data for **Cycloocta-2,7-dien-1-one**.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|----------|-----------------------------------|------------------------|
| H-2, H-8 | 6.5 - 7.5 | Multiplet |
| H-3, H-7 | 5.8 - 6.5 | Multiplet |
| H-4, H-6 | 2.3 - 2.8 | Multiplet |
| H-5 | 1.8 - 2.2 | Multiplet |



Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |
|-----------|-----------------------------------|
| C-1 (C=O) | 195 - 210 |
| C-2, C-8 | 140 - 150 |
| C-3, C-7 | 125 - 135 |
| C-4, C-6 | 30 - 40 |
| C-5 | 20 - 30 |

Table 3: Characteristic Infrared (IR) Absorption Bands

| Functional Group | Vibration | Expected Frequency (cm ⁻¹) | Intensity |
|------------------|-----------|---|-------------|
| C=O (Ketone) | Stretch | 1715 - 1725 | Strong |
| =C-H (Alkene) | Stretch | 3020 - 3100 | Medium |
| C=C (Alkene) | Stretch | ~1650 | Medium-Weak |
| C-H (Alkane) | Stretch | 2850 - 2960 | Strong |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value |
|---------------------|---|
| Molecular Formula | C ₈ H ₁₀ O |
| Molecular Weight | 122.17 g/mol |
| Major Fragmentation | The primary fragmentation of cyclic ketones involves α-cleavage.[1] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of **Cycloocta-2,7-dien-1-one** in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
- Instrument Setup: Tune and shim the NMR spectrometer to the lock signal of the deuterated solvent to achieve optimal magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. A pulse angle of 30-45° and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis. For quantitative results, a longer relaxation delay (5 times the longest T1) and a 90° pulse angle should be used.
- ¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-tonoise ratio, particularly for the quaternary carbonyl carbon.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (a few milligrams) of Cycloocta-2,7-dien-1-one in a volatile organic solvent (e.g., dichloromethane or acetone).
 - Apply a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the clean, empty salt plate.
 - Acquire the spectrum of the sample over the range of 4000-400 cm⁻¹. The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.



Mass Spectrometry (MS)

- Sample Introduction (Gas Chromatography-Mass Spectrometry GC-MS):
 - Prepare a dilute solution of Cycloocta-2,7-dien-1-one in a volatile solvent (e.g., hexane or ethyl acetate).
 - Inject a small volume (typically 1 μL) of the solution into the GC inlet, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.
- Ionization and Analysis:
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds.
 - The resulting molecular ion and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
 - A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

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References

- 1. GCMS Section 6.11.2 [people.whitman.edu]
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